![molecular formula C16H20N2O2 B2708999 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile CAS No. 2418671-29-9](/img/structure/B2708999.png)
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CBMEB, and it is a small molecule that has a molecular weight of 301.4 g/mol. CBMEB has been found to have a wide range of applications in the field of medicinal chemistry, drug discovery, and biological research.
作用機序
The mechanism of action of CBMEB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CBMEB has been found to inhibit the activity of the protein kinase B (Akt) and the mammalian target of rapamycin (mTOR), which are known to play a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
CBMEB has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. CBMEB has also been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of CBMEB is its potent antitumor activity against various cancer cell lines. It has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various neurodegenerative diseases. However, one of the limitations of CBMEB is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of CBMEB. One potential direction is the development of CBMEB derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the potential of CBMEB as a therapeutic agent for the treatment of various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CBMEB and its potential applications in the field of drug discovery and medicinal chemistry.
合成法
CBMEB can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and Buchwald-Hartwig amination reactions. The most commonly used method for the synthesis of CBMEB is the palladium-catalyzed coupling reaction between 4-bromo-3-ethoxybenzonitrile and cyclobutylaziridine.
科学的研究の応用
CBMEB has been extensively studied in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CBMEB has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various neurodegenerative diseases.
特性
IUPAC Name |
4-[(1-cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-19-16-8-12(9-17)6-7-15(16)20-11-14-10-18(14)13-4-3-5-13/h6-8,13-14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRUJJRGUGKDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC2CN2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

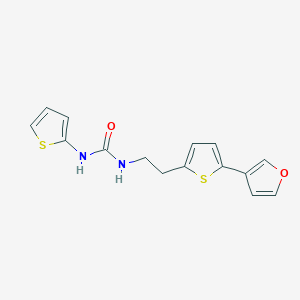
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)
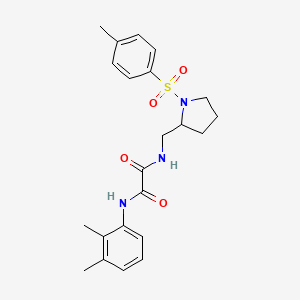
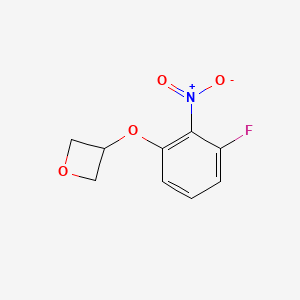

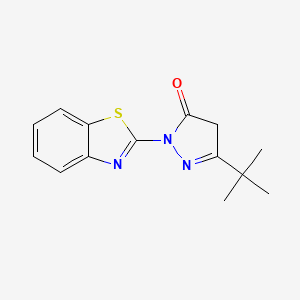
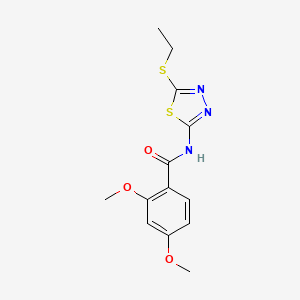
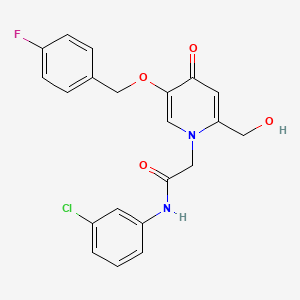
![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)



![3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile](/img/structure/B2708937.png)
![N-[1-(4-methoxyphenyl)ethyl]hydroxylamine](/img/structure/B2708938.png)